molecular formula C8H12OSi B1172660 FURAN-2-YLDIMETHYL(VINYL)SILANE CAS No. 10447-97-9

FURAN-2-YLDIMETHYL(VINYL)SILANE

Cat. No.: B1172660
CAS No.: 10447-97-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yldimethyl(vinyl)silane is an organosilicon compound featuring a furan ring (a five-membered aromatic heterocycle with oxygen) bonded to a dimethyl(vinyl)silane group. This structure combines the electron-rich aromaticity of furan with the reactive vinyl silane moiety, enabling applications in polymer modification, surface functionalization, and antibacterial treatments. The vinyl group facilitates cross-linking reactions, while the furan moiety may contribute to π-π interactions or coordination with metal ions .

Properties

CAS No.

10447-97-9

Molecular Formula

C8H12OSi

Synonyms

FURAN-2-YLDIMETHYL(VINYL)SILANE

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Silanes (e.g., Tetramethylsilane)

  • Functional Groups : Alkyl silanes lack reactive vinyl or aromatic groups, reducing their capacity for cross-linking or π-system interactions.
  • Thermal Stability : Alkyl silanes generally exhibit lower thermal stability compared to vinyl silanes. For instance, tetramethylsilane decomposes at ~300°C, whereas vinyl silane-modified polymers show enhanced stability up to 110°C under dynamic mechanical analysis .
  • Reactivity : Alkyl silanes are less reactive in polymerization or adhesion-promotion processes. In contrast, vinyl silanes undergo radical or cationic polymerization, improving mechanical properties in polymer blends (e.g., starch-polyvinyl alcohol systems) .
  • Applications : Alkyl silanes are used as hydrophobizing agents, while vinyl silanes excel in enhancing tensile strength (e.g., 40% increase in S-PVA blends) and antibacterial efficacy in textiles .

3-(5-Methylfuran-2-yl)acrylaldehyde (CAS 5555-90-8)

  • Functional Groups : Features a furan ring conjugated with an acrylaldehyde group.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), unlike the silane’s vinyl cross-linking.
  • Applications : Primarily used in organic synthesis for heterocyclic intermediates, lacking the material-enhancement properties of silanes .

O-(Furan-2-ylmethyl) ethanethioate (CAS 125942-22-5)

  • Functional Groups : Combines furan with a thioester group.
  • Thermal Stability : Thioesters are less thermally stable than silanes, decomposing at lower temperatures.

Comparative Data Table

Compound Key Functional Groups Thermal Stability (°C) Tensile Strength Enhancement Antibacterial Efficacy (Reduction in Viability)
Furan-2-yldimethyl(vinyl)silane Vinyl, dimethylsilane, furan >110 (storage modulus) 40% in S-PVA blends 85–90% (after washing)
Alkyl silane (e.g., C12-silane) Alkyl chain, silane <100 10–15% 70–75% (after washing)
3-(5-Methylfuran-2-yl)acrylaldehyde Furan, acrylaldehyde ~80 N/A N/A

Key Research Findings

  • Polymer Modification : Vinyl silane modification in S-PVA blends increases storage modulus at 110°C and shifts glass transition temperature (Tg) upward by 10–15°C, indicating enhanced cross-linking .
  • Antibacterial Textiles : Fabrics finished with vinyl silane at 0.1% concentration achieve 85–90% bacterial viability reduction, outperforming alkyl silanes (70–75%) under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.